molecular formula C22H25N3O4 B4235032 ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B4235032
M. Wt: 395.5 g/mol
InChI Key: OWBPNNDBODJCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known by the name of N-[(3-methylphenyl)carbonyl]-4-[(4-ethoxycarbonylpiperazin-1-yl)carbonyl]benzamide and is a piperazine derivative.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate is not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors in cells, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as proteases and kinases. Additionally, the compound has been found to affect the expression of certain genes, which can lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been found to have potent biological activity, which makes it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate. One area of research is to further investigate the compound's potential as an anti-cancer agent. Additionally, research can be conducted to explore the compound's potential as an anti-inflammatory agent and to investigate its effects on other cellular processes. Furthermore, studies can be conducted to elucidate the compound's mechanism of action and to identify potential targets for the compound.

Scientific Research Applications

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate has been found to have potential applications in various areas of scientific research. One of the primary areas of application is in the field of medicinal chemistry. The compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, the compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

ethyl 4-[2-[(3-methylbenzoyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-29-22(28)25-13-11-24(12-14-25)21(27)18-9-4-5-10-19(18)23-20(26)17-8-6-7-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBPNNDBODJCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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